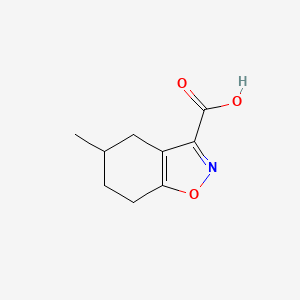

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

CAS No.: 832737-91-4

Cat. No.: VC2010585

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832737-91-4 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H11NO3/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h5H,2-4H2,1H3,(H,11,12) |

| Standard InChI Key | JEQXRRWEGDTRIC-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(C1)C(=NO2)C(=O)O |

| Canonical SMILES | CC1CCC2=C(C1)C(=NO2)C(=O)O |

Introduction

Chemical Identity and Properties

Basic Information

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is characterized by its molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The compound is assigned the CAS registry number 832737-91-4, which serves as its unique identifier in chemical databases and literature .

Structural Characteristics

The compound features a benzoxazole core structure (also referred to as 1,2-benzoxazole or benzo[d]isoxazole in various nomenclature systems) with several distinct modifications:

-

A tetrahydro component in the benzene portion of the benzoxazole ring

-

A methyl group at the 5-position of the tetrahydro-benzene ring

-

A carboxylic acid functional group at the 3-position of the oxazole ring

This structural arrangement contributes to its unique chemical behavior and potential biological interactions .

Chemical Identifiers

The following table presents the key chemical identifiers for 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid:

| Identifier Type | Value |

|---|---|

| CAS Number | 832737-91-4 |

| IUPAC Name | 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |

| Synonyms | 5-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid |

| InChI | InChI=1S/C9H11NO3/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h5H,2-4H2,1H3,(H,11,12) |

| InChIKey | JEQXRRWEGDTRIC-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(C1)C(=NO2)C(=O)O |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

Table 1: Chemical identifiers of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Synthesis and Preparation

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves multi-step organic reactions that require precise control of reaction conditions to achieve desired purity and yield. Based on available research, the synthesis pathway typically includes several key stages that are critical to forming the characteristic structure of this compound.

General Synthetic Approach

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid generally follows these steps:

-

Formation of the benzoxazole ring system through cyclization reactions

-

Hydrogenation of the benzene portion to introduce the tetrahydro structure

-

Introduction of the methyl group at the 5-position

-

Carboxylation at the 3-position of the benzoxazole ring

This multi-step approach requires careful control of reaction conditions, including temperature, pressure, catalyst selection, and solvent systems to optimize yield and minimize side reactions.

Reaction Parameters and Considerations

The synthesis requires various reagents and conditions that are critical to successful preparation:

-

Basic catalysts such as sodium hydroxide for certain cyclization steps

-

Appropriate solvents such as dimethylformamide (DMF) to facilitate reactions

-

Controlled reaction temperatures and times to ensure selectivity

-

Purification techniques to isolate the target compound from reaction mixtures

Pharmaceutical and chemical research laboratories typically synthesize this compound under controlled conditions to ensure high purity for subsequent application testing.

Structural Comparison with Related Compounds

Understanding the relationship between 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and structurally similar compounds provides valuable insights into its potential properties and applications.

Comparison with Non-methylated Analog

The unmethylated analog, 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, differs only in the absence of the methyl group at the 5-position . This subtle structural difference potentially affects various properties:

| Property | 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | C₈H₉NO₃ |

| Molecular Weight | 181.19 g/mol | 167.16 g/mol |

| CAS Number | 832737-91-4 | 90005-77-9 |

| Structural Feature | Contains methyl group at 5-position | No methyl substituent |

| Potential Lipophilicity | Higher due to methyl group | Lower |

| Steric Properties | Additional steric hindrance from methyl group | Less steric hindrance |

Table 2: Comparison between 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and its unmethylated analog

Comparison with Fully Aromatic Analogs

The fully aromatic analog, 3-Methylbenzo[d]isoxazole-5-carboxylic acid (CAS: 478169-74-3), differs in the position of functional groups and the aromaticity of the benzene ring . This structural difference significantly impacts the chemical reactivity and physical properties:

| Property | 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | 3-Methylbenzo[d]isoxazole-5-carboxylic acid |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | C₉H₇NO₃ |

| Molecular Weight | 181.19 g/mol | 177.16 g/mol |

| Ring System | Partially saturated (tetrahydro) | Fully aromatic |

| Planarity | Less planar conformation | More planar structure |

| Methyl Position | On cyclohexane portion | On isoxazole ring |

| Carboxylic Acid Position | Position 3 | Position 5 |

Table 3: Comparison between 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and its aromatic analog

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Potentially harmful if swallowed |

| Skin Contact | May cause skin irritation |

| Eye Contact | May cause serious eye irritation |

| Respiratory | May cause respiratory irritation if inhaled |

Table 4: Potential hazards associated with 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid based on similar compounds

Recommended Precautions

When working with 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, the following precautionary measures are recommended:

-

Use appropriate personal protective equipment (PPE) including gloves, eye protection, and lab coat

-

Work in a well-ventilated area or under a fume hood

-

Avoid inhalation of dust or vapor

-

Prevent contact with skin, eyes, and clothing

-

Follow established laboratory safety protocols for handling organic acids

Current Research Status and Future Directions

Current Research Landscape

The research on 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid appears to be in its early stages, with limited published literature specifically addressing this compound. The compound is commercially available from chemical suppliers, indicating interest in its research applications . Current research areas likely include:

-

Development of improved synthetic routes

-

Investigation of structure-activity relationships

-

Exploration of its potential as a building block in medicinal chemistry

-

Studies of its reactivity and derivatization potential

Future Research Directions

Several promising directions for future research on 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can be identified:

-

Comprehensive investigation of its biological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of its coordination chemistry with various metal ions

-

Investigation of its potential as a precursor for functional materials

-

Structure modification studies to develop derivatives with enhanced properties

Additional studies combining computational methods with experimental validation could provide deeper insights into the structure-property relationships of this compound and guide the development of novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume